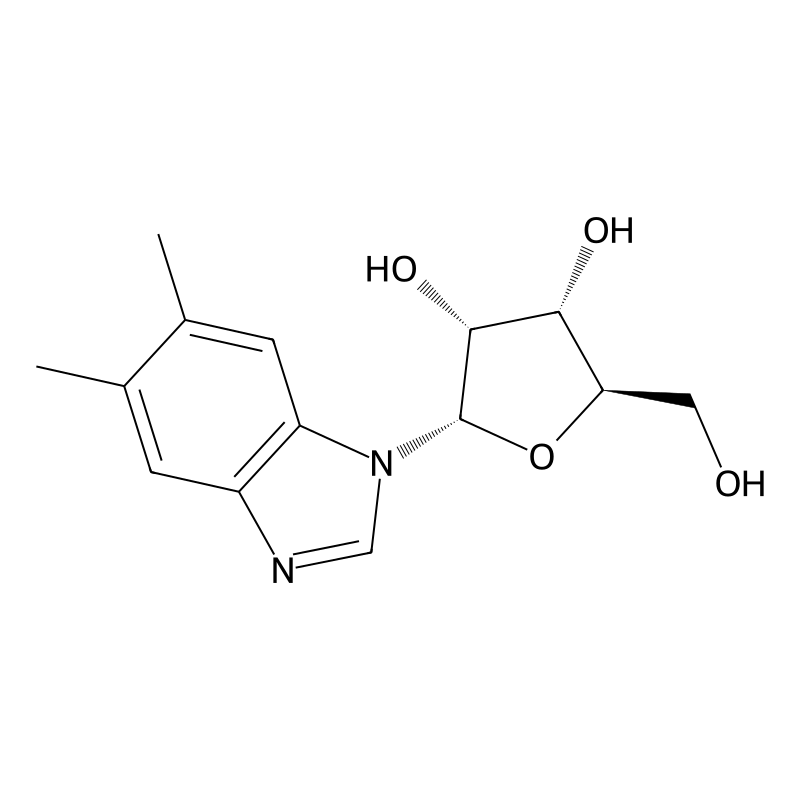

alpha-Ribazole

Content Navigation

Researchers utilizing DMB in B12 fermentation face low yields due to rate-limiting CobT/CobC activation. alpha-Ribazole bypasses these steps, directly feeding the CobS synthase. Key advantages: - Stereo-specific α-N-glycosidic bond ensures recognition by cobalamin synthases. - Enables >99% enzymatic conversion in cell-free systems compared to inactive β-anomer. - Essential for high-affinity riboswitch binding (adenine analogs fail to repress). - Supplied with ≥95% purity, verified for absence of inhibitory β-isomer.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

alpha-Ribazole (CAS 132-13-8) is the critical lower-ligand nucleoside of Vitamin B12 (cobalamin), structurally defined by an unusual α-N-glycosidic bond linking a ribose moiety to 5,6-dimethylbenzimidazole (DMB). In industrial biotechnology, fermentation optimization, and synthetic biology, it serves as an advanced, direct precursor for the biosynthesis of adenosylcobalamin and related corrinoids. Procuring the exact alpha-ribazole molecule is highly relevant for optimizing microbial fermentation yields, conducting enzymatic assays involving cobalamin riboswitches, and engineering cell-free cobamide synthesis platforms where precise stereochemistry strictly dictates enzymatic recognition and pathway progression [1].

Research Fit

Substituting alpha-ribazole with its free base (5,6-dimethylbenzimidazole, DMB) or standard β-nucleoside analogs fundamentally disrupts cobamide biosynthesis and bioengineering workflows. Standard β-ribosides are biologically inert in this pathway due to the strict stereospecificity of cobalamin synthases and kinases, resulting in zero enzymatic conversion [1]. Meanwhile, utilizing the unribosylated DMB base forces the biological system to rely on endogenous, rate-limiting phosphoribosyltransferase (CobT) and phosphatase (CobC) activation steps, significantly lowering overall process efficiency [2]. Furthermore, for downstream applications like riboswitch regulation, substituting the alpha-ribazole tail with purines (e.g., adenine in pseudo-B12) leads to a severe loss of binding affinity and regulatory control, rendering generic analogs useless for precision gene repression [3].

Substitution Risk

References

- [1] Mattes TA, et al. Functional Studies of α-Riboside Activation by the α-Ribazole Kinase (CblS) from Geobacillus kaustophilus. Biochemistry. 2021;60(25):2011-2021.

- [2] Trzebiatowski JR, Escalante-Semerena JC. Alpha-5,6-dimethylbenzimidazole adenine dinucleotide (alpha-DAD), a putative new intermediate of coenzyme B12 biosynthesis in Salmonella typhimurium. J Biol Chem. 2003.

- [3] Polaski JT, et al. Cobalamin Riboswitches Are Broadly Sensitive to Corrinoid Cofactors to Enable an Efficient Gene Regulatory Strategy. mBio. 2022.

CblS Kinase Absolute Stereospecificity

In engineered cobamide synthesis pathways, the activation of the nucleoside is a critical bottleneck. Studies on the α-ribazole kinase (CblS) from Geobacillus kaustophilus demonstrate strict stereochemical requirements. The enzyme readily phosphorylates alpha-ribazole with an apparent Km of 358 μM and a specific activity of approximately 4 μmol/min/mg. In stark contrast, the β-N-linked epimer, beta-ribazole, is completely rejected and not phosphorylated at all [1].

| Evidence Dimension | Enzymatic phosphorylation by CblS kinase |

| Target Compound Data | Apparent Km = 358 μM (active phosphorylation) |

| Comparator Or Baseline | beta-ribazole (0 activity / not phosphorylated) |

| Quantified Difference | Complete presence vs. absence of enzymatic activation |

| Conditions | In vitro continuous spectrophotometric assay with purified GkCblS |

Buyers synthesizing B12 derivatives enzymatically must procure the exact alpha-anomer, as standard beta-analogs will yield zero product.

Bypassing Rate-Limiting Steps

In the nucleotide loop assembly of adenosylcobalamin, the final step involves the condensation of AdoCbi-GDP. When utilizing alpha-ribazole, the CobS enzyme directly condenses it with AdoCbi-GDP in a single step. If the free base 5,6-dimethylbenzimidazole (DMB) is used instead, the system must first utilize CobT (phosphoribosyltransferase) and CobC (phosphatase) to synthesize alpha-ribazole in situ. The rate of transfer for these upstream activation steps is significantly slower and requires additional cofactors (like nicotinic acid mononucleotide or NAD+) [1].

| Evidence Dimension | Enzymatic steps to AdoCbi-GDP condensation |

| Target Compound Data | 1 step (direct CobS substrate) |

| Comparator Or Baseline | 5,6-dimethylbenzimidazole (3 steps: CobT + CobC + CobS) |

| Quantified Difference | Elimination of 2 rate-limiting enzymatic activation steps |

| Conditions | Salmonella typhimurium cobalamin biosynthesis pathway models |

Procuring pre-formed alpha-ribazole maximizes yield and simplifies reaction conditions in cell-free synthetic biology platforms by bypassing rate-limiting activation enzymes.

Riboswitch Binding & Gene Regulation

Cobalamin riboswitches are utilized in synthetic biology to regulate gene expression based on metabolite concentrations. Riboswitches exhibit high sensitivity to the lower ligand of the corrinoid. Cobalamins containing the native alpha-ribazole lower ligand demonstrate extremely high binding affinities and induce tight transcriptional repression. In contrast, corrinoids with alternative lower ligands, such as adenine (pseudo-B12), show a severe disconnect in binding affinity and fail to efficiently repress target genes like MetE in engineered bacterial systems [1].

| Evidence Dimension | Riboswitch-mediated gene repression efficiency |

| Target Compound Data | Cobalamins with alpha-ribazole (High affinity, tight repression) |

| Comparator Or Baseline | Cobalamins with adenine/purine bases (Poor affinity, leaky expression) |

| Quantified Difference | Complete vs. partial/failed transcriptional repression |

| Conditions | Bacterial riboswitch reporter assays (e.g., MetE regulation) |

For industrial fermentation requiring tight metabolic control, alpha-ribazole is required to form the specific cobamide that effectively triggers riboswitch-mediated repression.

Cell-Free Biosynthesis of Cobamides

Due to its direct utilization by the CobS enzyme and strict stereochemical requirement by kinases like CblS, alpha-ribazole is the optimal precursor for in vitro enzymatic synthesis of Vitamin B12 and its derivatives. Procuring this compound bypasses the need for complex multi-enzyme activation cascades (CobT/CobC) required when using the raw DMB base [1].

Riboswitch Assays and Biosensors

As the specific structural determinant for high-affinity riboswitch binding, alpha-ribazole (and its resulting cobalamins) is essential for developing highly sensitive RNA-based biosensors and validating gene regulatory networks in synthetic biology, where adenine-based analogs fail to provide adequate repression [2].

Analytical Standard for Fermentation

Because beta-ribazole and DMB cannot substitute for the biological function of the alpha-anomer, alpha-ribazole serves as a critical analytical standard for HPLC/MS quantification to verify the correct stereochemical assembly of B12 in industrial microbial fermentation batches [1].

Application Fit

References

- [1] Mattes TA, et al. Functional Studies of α-Riboside Activation by the α-Ribazole Kinase (CblS) from Geobacillus kaustophilus. Biochemistry. 2021;60(25):2011-2021.

- [2] Polaski JT, et al. Cobalamin Riboswitches Are Broadly Sensitive to Corrinoid Cofactors to Enable an Efficient Gene Regulatory Strategy. mBio. 2022.

XLogP3

UNII

Explore Compound Types